molecular formula C19H26O2Si B1336629 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol CAS No. 127047-71-6

3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol

Cat. No.: B1336629
CAS No.: 127047-71-6
M. Wt: 314.5 g/mol
InChI Key: NZAGJZSHKTYYMN-UHFFFAOYSA-N
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Description

3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol: is an organosilicon compound with the molecular formula C19H26O2Si . It is characterized by the presence of a tert-butyldiphenylsilyl group attached to a propanol backbone. This compound is often used as an intermediate in organic synthesis, particularly in the protection of hydroxyl groups due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol typically involves the reaction of tert-butyldiphenylsilyl chloride with propan-1-ol in the presence of a base such as triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

tert-Butyldiphenylsilyl chloride+propan-1-oltriethylamineThis compound\text{tert-Butyldiphenylsilyl chloride} + \text{propan-1-ol} \xrightarrow{\text{triethylamine}} \text{this compound} tert-Butyldiphenylsilyl chloride+propan-1-oltriethylamine​this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to yield various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as (PCC) or (NaOCl) are commonly used.

    Reduction: Reagents like (LiAlH4) or (NaBH4) are employed.

    Substitution: Conditions often involve depending on the desired substitution.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
  • Intermediate in the synthesis of various organosilicon compounds.

Biology:

  • Utilized in the modification of biomolecules for enhanced stability and functionality.

Medicine:

  • Potential applications in drug development for the protection of sensitive hydroxyl groups during synthesis.

Industry:

  • Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group forms a stable bond with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the hydroxyl group.

Comparison with Similar Compounds

  • 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol
  • 3-((tert-Butylmethoxysilyl)oxy)propan-1-ol
  • 3-((tert-Butylphenylsilyl)oxy)propan-1-ol

Uniqueness: 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol is unique due to the presence of the diphenylsilyl group, which provides enhanced stability and protection compared to other silyl protecting groups. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.

Properties

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2Si/c1-19(2,3)22(21-16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,20H,10,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAGJZSHKTYYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437295
Record name 3-(tert-butyldiphenylsiloxy)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127047-71-6
Record name 3-(tert-butyldiphenylsiloxy)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,3-propanediol (4.22 g, 55 mmol) in anhydrous CH2Cl2 (10 mL) under argon was treated with diisopropylethyl amine (10 mL) and tert-butyldiphenylsilyl chloride (5.00 mL, 5.29 g, 19.23 mmol). Stirring was continued for 2 h. The sample was concentrated, and the residue was purified by column chromatography (silica, hexanes/ethyl acetate (10:1)] affording a colorless oil (4.74 g, 78%): 1H NMR δ 1.07 (s, 9H), 1.78-1.86 (m, 2H), 2.46-2.50 (m, 1H), 3.83-3.88 (m, 4H), 7.37-7.48 (m, 6H), 7.68-7.75 (m, 4H); 13C NMR δ 19.33, 27.08, 34.52, 62.11, 63.46, 128.01, 130.03, 133.50, 135.80; FAB-MS obsd 315.1779, calcd 315.1780 [(M+H)+, M=C19H26O2Si].
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 1,3-propanediol (1.25 g, 16.4 mmol) in N,N-dimethylformamide (50 mL) was added imidazole (2.23 g, 32.8 mmol) and tert-butyldiphenylsilyl chloride (4.97 g, 18.1 mmol). The reaction was stirred for 3 days at room temperature, then was diluted with ethyl acetate and was washed with water and brine. Concentration in vacuo afforded the crude product as a thick colorless oil which was used directly in the next step.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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